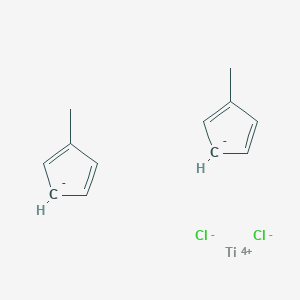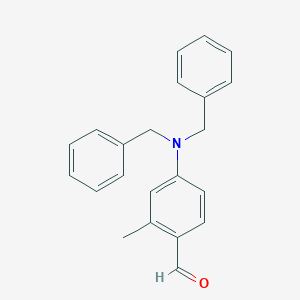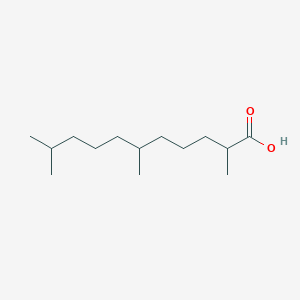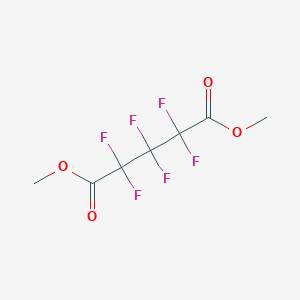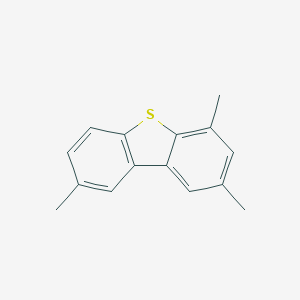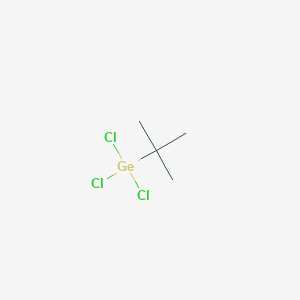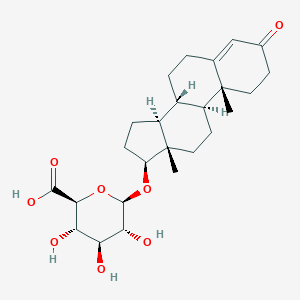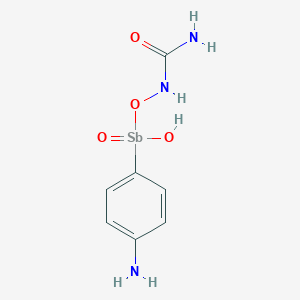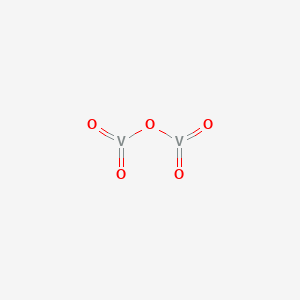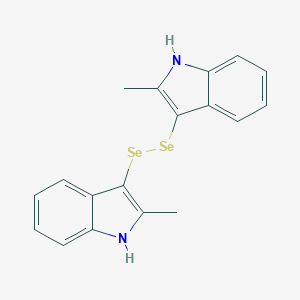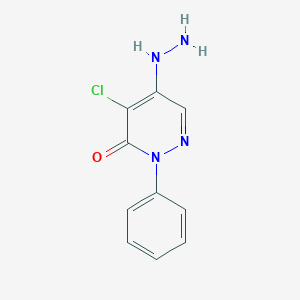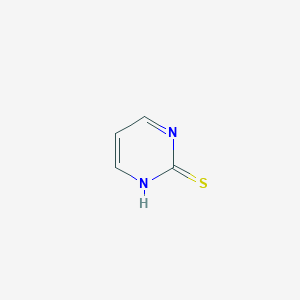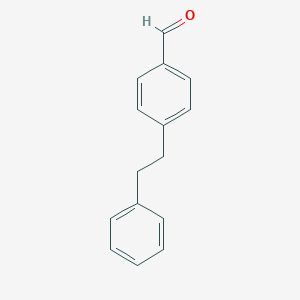
Benzaldehyde, p-phenethyl-
Descripción general
Descripción
Benzaldehyde, p-phenethyl- is a chemical compound that is widely used in scientific research, particularly in the field of organic chemistry. It is a pale yellow liquid with a characteristic almond-like odor and is commonly known as phenylacetaldehyde. This compound is a versatile building block in the synthesis of various organic compounds, such as pharmaceuticals, fragrances, and flavors.
Mecanismo De Acción
Benzaldehyde, p-phenethyl- acts as a nucleophile in organic chemistry reactions, meaning that it donates an electron pair to another molecule. It can also act as an electrophile, meaning that it accepts an electron pair from another molecule. These properties make it a versatile compound in organic chemistry reactions.
Efectos Bioquímicos Y Fisiológicos
Benzaldehyde, p-phenethyl- has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been found to have anti-inflammatory effects, which could potentially make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzaldehyde, p-phenethyl- in lab experiments is its versatility as a building block in the synthesis of various organic compounds. It is also relatively inexpensive and readily available. However, one limitation is that it can be toxic if ingested or inhaled, so proper safety precautions must be taken when working with this compound.
Direcciones Futuras
There are many potential future directions for the use of benzaldehyde, p-phenethyl- in scientific research. One area of interest is in the development of new antibiotics, as this compound has been shown to have antimicrobial properties. Another area of interest is in the development of new anti-inflammatory drugs, as this compound has been found to have anti-inflammatory effects. Additionally, benzaldehyde, p-phenethyl- could potentially be used in the development of new fragrances and flavors, as it has a characteristic almond-like odor.
Aplicaciones Científicas De Investigación
Benzaldehyde, p-phenethyl- has a wide range of applications in scientific research. It is commonly used as a starting material in the synthesis of various organic compounds, including pharmaceuticals, fragrances, and flavors. It is also used as a reagent in organic chemistry reactions, such as the Grignard reaction and the Wittig reaction.
Propiedades
Número CAS |
1212-50-6 |
|---|---|
Nombre del producto |
Benzaldehyde, p-phenethyl- |
Fórmula molecular |
C15H14O |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
4-(2-phenylethyl)benzaldehyde |
InChI |
InChI=1S/C15H14O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-12H,6-7H2 |
Clave InChI |
IVNWLIBLNSKBSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |
SMILES canónico |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)C=O |
Otros números CAS |
1212-50-6 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


